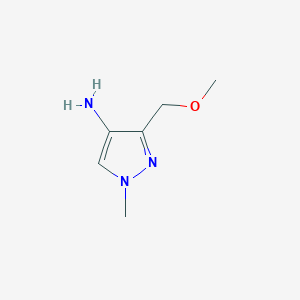

3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine

Vue d'ensemble

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Applications De Recherche Scientifique

Synthesis of Pyrazolopyrimidines and Pyrazoloquinazolines

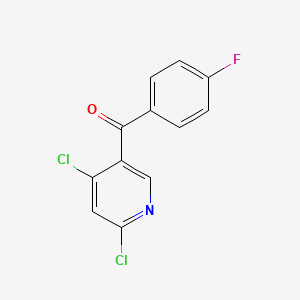

Research demonstrates the utility of 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine in the three-component condensation with triethyl orthoformate and carbonyl compounds or nitriles containing an activated methylene group. This process facilitates the synthesis of substituted pyrazolopyrimidines and pyrazoloquinazolines, showcasing the compound's role in creating structurally diverse heterocyclic compounds with potential biological activities (D. V. Kryl'skiĭ et al., 2010).

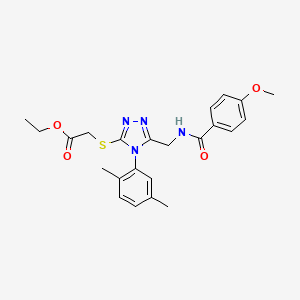

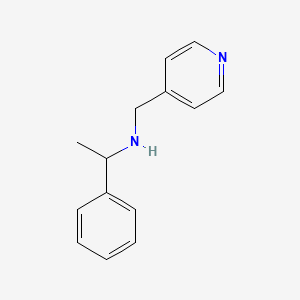

Antitumor, Antifungal, and Antibacterial Agents

A study highlighted the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds from hydroxymethyl pyrazole derivatives, exploring their structure through various spectroscopic methods. The biological activity of these compounds, particularly against breast cancer and microbes, was investigated, indicating the potential of 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine derivatives as pharmacophores in the development of new therapeutic agents (A. Titi et al., 2020).

Preparation of Isoxazole and Pyrazole Derivatives

Another application involves the reaction of ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate with hydroxylamine or hydrazines to yield isoxazole and pyrazole ortho-dicarboxylic acid esters. This synthesis route underscores the compound's versatility in creating functionalized heterocycles with potential applications in medicinal chemistry and material science (C. B. Vicentini et al., 2000).

One-Pot Synthesis Techniques

Research has also focused on the one-pot synthesis approaches utilizing 3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine derivatives. One such study reports the synthesis of 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one through a one-pot reaction involving O-demethylation, lactonization, and nitro reduction, highlighting an efficient method for obtaining complex heterocyclic systems (Jamal A. Jilani, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(methoxymethyl)-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBPAFFFOLTPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2914911.png)

![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)

![N-Methyl-N-[2-oxo-2-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2914917.png)